9-(Methoxymethyl)-9H-fluoren-9-ol
Description
Significance of Fluorene (B118485) and its Derivatives in Advanced Chemical Research
Fluorene, a polycyclic aromatic hydrocarbon, and its derivatives are pivotal in various fields of advanced chemical research. nih.gov Their rigid, planar, and electron-rich structure imparts desirable photophysical and electronic properties, making them ideal candidates for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. mdpi.com The C9 position of the fluorene ring is particularly amenable to functionalization, allowing for the fine-tuning of the molecule's properties. This has led to the synthesis of a vast library of fluorene derivatives with tailored characteristics for specific applications. In medicinal chemistry, the fluorene scaffold is a key component in a number of pharmacologically active compounds. nih.gov
Unique Structural Attributes and Research Interest in 9-Substituted Fluorenols
9-Substituted fluorenols, a subclass of fluorene derivatives, possess a hydroxyl group at the C9 position, which introduces a site for further chemical transformations and imparts specific stereochemical features. The presence of a substituent at the C9 position, in addition to the hydroxyl group, creates a chiral center, opening avenues for research in asymmetric synthesis and catalysis. The steric and electronic nature of the C9 substituent can significantly influence the conformation of the fluorene backbone and, consequently, its photophysical and biological properties.
The primary synthetic route to 9-substituted fluorenols involves the reaction of 9-fluorenone (B1672902) with organometallic reagents, such as Grignard or organolithium compounds. guidechem.com This straightforward approach allows for the introduction of a wide variety of substituents at the C9 position.
Scope and Research Trajectories for 9-(Methoxymethyl)-9H-fluoren-9-ol
While extensive research has been conducted on a wide array of 9-substituted fluorenols, this compound represents a more specialized area of investigation. The introduction of a methoxymethyl group alongside the hydroxyl group at the C9 position presents unique research opportunities. The methoxymethyl group can influence the compound's solubility, crystal packing, and hydrogen bonding capabilities.
Future research on this compound is likely to focus on several key areas:
Synthesis and Characterization: Developing efficient and stereoselective synthetic routes to this compound and its derivatives, followed by comprehensive spectroscopic and crystallographic characterization.
Reactivity Studies: Investigating the reactivity of the hydroxyl and methoxymethyl groups to synthesize novel, more complex fluorene-based structures.
Applications in Materials Science: Exploring its potential as a building block for polymers with tailored optical and electronic properties, or as a component in supramolecular assemblies.
Biological Activity Screening: Evaluating its potential as a scaffold for the development of new therapeutic agents.
Detailed Research Findings
Due to the specialized nature of this compound, detailed experimental research findings in peer-reviewed literature are limited. However, based on the established chemistry of fluorenols, the following data can be anticipated.
Interactive Data Table: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C15H14O2 |
| Molecular Weight | 226.27 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in common organic solvents like chloroform, dichloromethane, and methanol (B129727). guidechem.com |
Interactive Data Table: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Chemical Shifts/Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.8-7.2 (m, 8H, Ar-H), 4.0-3.8 (s, 2H, -CH₂-), 3.4 (s, 3H, -OCH₃), 2.5 (s, 1H, -OH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 150-120 (Ar-C), 80-75 (C9-OH), 70-65 (-CH₂-), 60-55 (-OCH₃) |
| IR (KBr, cm⁻¹) | 3600-3200 (O-H stretch), 3100-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1100-1000 (C-O stretch) |
| Mass Spectrometry (EI) | m/z 226 (M⁺), 195 (M⁺ - OCH₃), 181 (M⁺ - CH₂OCH₃), 165 |
Synthetic Methodologies for this compound and Related Fluorene Scaffolds
The synthesis of this compound, a functionalized tertiary alcohol built on the fluorene framework, involves strategic chemical transformations. These methodologies can be broadly categorized into the construction of the core 9H-fluoren-9-ol structure and the specific introduction of the methoxymethyl group at the C9 position. This article explores the key synthetic strategies pertinent to this target molecule and its structural analogs.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-(methoxymethyl)fluoren-9-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-17-10-15(16)13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQFWBUCFFWTOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(C2=CC=CC=C2C3=CC=CC=C31)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Reaction Mechanisms of 9 Methoxymethyl 9h Fluoren 9 Ol
Reactions Involving the Hydroxyl Group
The hydroxyl group at the 9-position of 9-(methoxymethyl)-9H-fluoren-9-ol is a key functional group that can undergo several important chemical transformations.
Esterification is the reaction of an alcohol with a carboxylic acid or its derivative to form an ester. chemguide.co.uk The reaction of 9-fluorenol derivatives with carboxylic acids is typically catalyzed by a strong acid, such as concentrated sulfuric acid. youtube.com The reaction is reversible, and to obtain good yields, water is often removed as it is formed. chemguide.co.uk Alternatively, more reactive acylating agents like acyl chlorides or acid anhydrides can be used to form esters with 9-fluorenol derivatives under milder conditions. chemguide.co.uk For example, N-protected amino acid 9-fluorenylmethyl esters have been prepared via transesterification using 9-fluorenylmethanol. nih.gov
Etherification involves the conversion of the hydroxyl group into an ether. The synthesis of 9,9-bis(methoxymethyl)fluorene, a related compound, involves the etherification of 9,9-bis(hydroxymethyl)fluorene using reagents like dimethyl sulfate (B86663) or methyl iodide. google.comresearchgate.net Similarly, the hydroxyl group of this compound could be converted to a methoxy (B1213986) group, for instance, by reaction with sodium hydride followed by methyl iodide (Williamson ether synthesis) or under acidic conditions with methanol (B129727). The conversion of 9-fluorenol to 9-methoxyfluorene has been reported as a nucleophilic substitution reaction. chegg.comchegg.com
The secondary alcohol functionality at the C9 position of fluorenol derivatives can be readily oxidized to the corresponding ketone, 9-fluorenone (B1672902). aiinmr.com This transformation is a common reaction in organic synthesis. A variety of oxidizing agents can be employed, including chromium-based reagents like chromic acid (HCrO₄⁻) or pyridinium (B92312) chlorochromate (PCC). sweetstudy.com
A greener and widely used method for the oxidation of 9-fluorenol to 9-fluorenone utilizes sodium hypochlorite (B82951) (NaOCl, the active ingredient in household bleach) in the presence of a weak acid like glacial acetic acid. wpmucdn.comacs.orgchegg.com The reaction proceeds through the formation of hypochlorous acid (HOCl) in situ, which is the active oxidizing species. wpmucdn.com The mechanism involves the protonation of hypochlorite, followed by reaction with the alcohol to form an intermediate that eliminates HCl to yield the ketone. sweetstudy.com The progress of this reaction can be easily monitored by the change in color, as 9-fluorenol is colorless while 9-fluorenone is bright yellow. sweetstudy.com This oxidation pathway is highly efficient for secondary alcohols and does not proceed with tertiary alcohols, as they lack a hydrogen atom on the carbinol carbon. sweetstudy.com In the context of microbial degradation, the oxidation of fluorene (B118485) proceeds through 9-fluorenol to 9-fluorenone as a key step. nih.gov
Table 3: Common Oxidation Reactions of 9-Fluorenol
| Oxidizing Agent | Solvent(s) | Conditions | Product | Reference |
| Sodium Hypochlorite (Bleach), Glacial Acetic Acid | Acetone | Room Temperature | 9-Fluorenone | sweetstudy.comwpmucdn.com |
| Chromic Acid (H₂CrO₄) | Acetone | Not specified | 9-Fluorenone | sweetstudy.com |
| Pyridinium Chlorochromate (PCC) | Dichloromethane | Not specified | 9-Fluorenone | sweetstudy.com |
Cleavage Reactions of the Alcohol Moiety
The tertiary alcohol group at the C9 position of this compound is a key functional group that dictates a significant portion of its reactivity. Due to its position on a benzylic-like carbon, it is prone to cleavage reactions, primarily through mechanisms involving carbocation intermediates.
Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water). The subsequent departure of water generates a tertiary carbocation at the C9 position. This fluorenyl cation is stabilized by the adjacent aromatic rings. The fate of this carbocation intermediate depends on the reaction conditions.
Dehydration: In the absence of a strong nucleophile, the carbocation can undergo elimination of a proton from an adjacent carbon. This would most likely involve the methylene (B1212753) group of the methoxymethyl side chain, leading to the formation of an exocyclic double bond, yielding 9-(methoxymethylene)-9H-fluorene.
Substitution: In the presence of a strong nucleophile (e.g., a halide from a hydrohalic acid), the carbocation can be trapped to form a substitution product. For instance, reaction with concentrated HBr would yield 9-bromo-9-(methoxymethyl)-9H-fluorene.
The reaction of related 9-fluorenyl propargylic alcohols with Lewis acids like boron trifluoride etherate is known to proceed via such carbocation intermediates to afford highly functionalized products. thieme-connect.deresearchgate.net This suggests that the C9-OH bond in this compound is similarly reactive.
Table 1: Potential Cleavage Reactions of the Alcohol Moiety
| Reagent(s) | Probable Product(s) | Mechanism |
|---|---|---|
| Concentrated H₂SO₄, Heat | 9-(Methoxymethylene)-9H-fluorene | E1 (Dehydration) |
| Concentrated HBr | 9-Bromo-9-(methoxymethyl)-9H-fluorene | Sₙ1 (Substitution) |
Transformations of the Methoxymethyl Group
The methoxymethyl group (-CH₂OCH₃) offers another site for chemical transformation, primarily involving the ether linkage.
Ether Cleavage Reactions and Mechanistic Aspects
Ethers are generally stable but can be cleaved under strongly acidic conditions. openstax.orgmasterorganicchemistry.com The cleavage of the methoxymethyl ether in this compound would typically be achieved using strong hydrohalic acids like hydrogen iodide (HI) or hydrogen bromide (HBr). libretexts.orglibretexts.org
The mechanism for this cleavage reaction is a nucleophilic substitution. wikipedia.org
Protonation: The first step is the protonation of the ether oxygen atom by the strong acid to form an oxonium ion. This converts the methoxy group into a good leaving group (methanol).
Nucleophilic Attack: A halide ion (I⁻ or Br⁻) then acts as a nucleophile. Given that the ether is primary (a methyl group on one side and a primary-like -CH₂- group on the other), the attack will follow an Sₙ2 mechanism. openstax.org The nucleophile will attack the less sterically hindered carbon, which is the methyl group. openstax.org
This reaction results in the cleavage of the C-O bond, yielding 9-(hydroxymethyl)-9H-fluoren-9-ol and a methyl halide (e.g., methyl iodide). If an excess of the hydrohalic acid is used, the two alcohol groups (the newly formed primary alcohol and the original tertiary alcohol) can also undergo further substitution reactions. libretexts.org
Further Functionalization of the Methoxymethyl Side Chain
Beyond complete cleavage, the methoxymethyl side chain can be modified. The initial step is often the conversion back to a hydroxymethyl group, as described above. The resulting 9-(hydroxymethyl)-9H-fluoren-9-ol, a diol, can then undergo further reactions.
For example, the primary alcohol of the hydroxymethyl group can be selectively oxidized under controlled conditions to an aldehyde, yielding 9-formyl-9H-fluoren-9-ol, or further to a carboxylic acid. It can also be converted to other functional groups via standard organic transformations, such as conversion to a leaving group (e.g., tosylate) followed by nucleophilic substitution to introduce functionalities like azides, nitriles, or other carbon or heteroatom groups. These transformations open avenues for incorporating this fluorene derivative into larger molecular structures or polymers.
Electrophilic Aromatic Substitution on the Fluorene Core
The biphenyl (B1667301) system of the fluorene core is susceptible to electrophilic aromatic substitution (SₑAr), allowing for the introduction of various functional groups onto the aromatic rings. wikipedia.org
Regioselectivity Directing Effects of 9-Substituents
The substituents already present on an aromatic ring dictate the position of subsequent electrophilic attacks. libretexts.org In the case of this compound, the substituents are located at the C9 position, which is an sp³-hybridized carbon. This methylene bridge insulates the aromatic rings from any resonance effects of the -OH and -CH₂OCH₃ groups. Therefore, their influence on regioselectivity is primarily due to their inductive and steric effects. mdpi.com
Electronic Effects: The fluorene ring system itself directs electrophiles to the 2 and 7 positions, which are electronically richest and analogous to the para-position of biphenyl. The electron-withdrawing inductive effect of the oxygen atoms in the C9 substituents will slightly deactivate the ring system towards electrophilic attack but is not expected to change the inherent preference for substitution at the 2- and 7-positions.
Steric Effects: The bulky groups at the C9 position sterically hinder the positions closest to them, namely the 1, 8, 4, and 5 positions. This steric hindrance further reinforces the preference for substitution at the less hindered 2, 3, 6, and 7 positions.
Combining these effects, electrophilic substitution on this compound is strongly predicted to occur at the 2- and 7-positions. mdpi.com If forcing conditions are used to achieve further substitution, the 3- and 6-positions would be the next most likely sites.
Table 2: Predicted Regioselectivity of SₑAr on this compound
| Reaction | Electrophile | Major Product(s) | Rationale |
|---|---|---|---|
| Nitration | NO₂⁺ | 2-Nitro-9-(methoxymethyl)-9H-fluoren-9-ol | Electronic preference of fluorene core, minimal steric hindrance. |
| Bromination | Br⁺ (from Br₂) | 2-Bromo-9-(methoxymethyl)-9H-fluoren-9-ol | Electronic preference of fluorene core, minimal steric hindrance. |
Advanced Functionalization of Aromatic Rings
To build more complex molecules, the fluorene core can be functionalized using modern cross-coupling reactions. A common strategy involves initial halogenation of the fluorene ring, followed by coupling reactions. researchgate.net
Halogenation: As discussed, bromination or iodination occurs selectively at the 2- and 7-positions. This yields 2,7-dihalo-9-(methoxymethyl)-9H-fluoren-9-ol, a versatile intermediate.
Cross-Coupling Reactions: The introduced halogens can then serve as handles for various palladium-catalyzed cross-coupling reactions.
Suzuki Coupling: Reaction with boronic acids (Ar-B(OH)₂) can introduce new aryl or heteroaryl groups.
Sonogashira Coupling: Reaction with terminal alkynes (R-C≡CH) introduces alkynyl groups.
Buchwald-Hartwig Amination: Reaction with amines (R₂NH) allows for the formation of C-N bonds, introducing amino functionalities.
These advanced functionalization methods provide a powerful toolkit for synthesizing a wide array of complex fluorene derivatives tailored for specific applications, such as in materials science or as pharmaceutical intermediates. researchgate.netchemicalbook.com
Rearrangement Reactions and Pericyclic Processes
While specific studies on the rearrangement and pericyclic reactions of this compound are not extensively documented, the general behavior of 9-substituted-9-fluorenols can provide insights. The fluorene system itself is not typically prone to classical pericyclic reactions like Diels-Alder cycloadditions due to its aromaticity. However, rearrangement reactions, particularly those involving carbocationic intermediates, are more plausible.
Under acidic conditions, it is conceivable that this compound could undergo a pinacol-type rearrangement. Protonation of the hydroxyl group followed by the loss of a water molecule would generate a tertiary carbocation at the C9 position. A subsequent 1,2-hydride or 1,2-alkyl shift could then occur. However, the stability of the resulting cation and the nature of the migrating group would be critical factors. Given the presence of the methoxymethyl group, a 1,2-methoxymethyl shift is a possibility, leading to a rearranged ketone. The driving force for such a rearrangement would be the formation of a more stable carbocation or a thermodynamically favored product.
It is also worth considering the possibility of fragmentation reactions under certain conditions, where the C9-C(methoxymethyl) bond cleaves, although this is likely to be less favorable than rearrangements preserving the fluorene core.
Photochemical Reactivity and Excited State Dynamics
The photochemistry of 9-fluorenol and its derivatives has been a subject of detailed investigation, providing a solid framework for understanding the photochemical behavior of this compound. The fluorenyl moiety is a well-known chromophore that, upon excitation, can lead to a variety of chemical transformations.
The photosolvolysis of 9-fluorenol derivatives is a well-established phenomenon. thieme-connect.de Unlike thermal solvolysis, which is often inefficient for these compounds, photoexcitation can lead to facile heterolytic cleavage of the carbon-oxygen bond. researchgate.net For this compound, irradiation in a protic solvent like methanol or aqueous mixtures would likely lead to the formation of the 9-fluorenyl cation. google.com
The accepted mechanism involves the excitation of the fluorenol to its singlet excited state (S1). google.com From this state, heterolysis occurs to generate the 9-fluorenyl cation and a hydroxide (B78521) ion. The partitioning between this heterolytic cleavage and other decay pathways, such as fluorescence and intersystem crossing to the triplet state, is influenced by the solvent polarity. google.com More polar solvents tend to favor the formation of the cation. google.com The resulting 9-fluorenyl cation is then trapped by the solvent to yield the corresponding ether or alcohol product.
The table below summarizes the general steps involved in the photosolvolysis of a generic 9-substituted-9-fluorenol in a solvent like methanol.
| Step | Description | Intermediate/Product |
| 1. Excitation | Absorption of a photon promotes the 9-fluorenol derivative to its first singlet excited state (S1). | Excited 9-fluorenol derivative |
| 2. Heterolysis | Cleavage of the C9-OH bond from the S1 state. | 9-Fluorenyl cation and hydroxide ion |
| 3. Solvent Trapping | The carbocation is attacked by the solvent (e.g., methanol). | 9-Methoxyfluorene derivative |
| 4. Deprotonation | Loss of a proton from the oxonium ion. | Final ether product |
It is important to note that the quantum yield of photosolvolysis can be affected by the nature of the substituent at the C9 position. Electron-donating groups can stabilize the developing positive charge in the transition state for heterolysis, potentially increasing the efficiency of the reaction. The methoxymethyl group in this compound, being weakly electron-withdrawing or neutral in its inductive effect, would have a modest influence on the rate of photosolvolysis compared to strongly electron-donating or -withdrawing groups.
In addition to the heterolytic pathway leading to the 9-fluorenyl cation, photoexcitation of 9-fluorenol derivatives can also lead to the formation of radical cations. thieme-connect.de This process typically occurs through photoionization, where the excited molecule ejects an electron. The efficiency of radical cation formation is dependent on the excitation wavelength and the presence of electron acceptors.
Laser flash photolysis studies on 9-fluorenol have shown that both the 9-fluorenol radical cation and the 9-fluorenyl cation can be generated upon excitation. thieme-connect.de The radical cation is formed via photoionization, while the cation is formed through photosolvolysis as described earlier. The radical cation is a transient species that can undergo various reactions, including deprotonation to form a fluorenyl radical or reaction with nucleophiles.
The formation of these cationic species is a key aspect of the photochemical reactivity of this class of compounds. The relative yields of the radical cation and the carbocation can be influenced by the solvent and the presence of quenchers. For this compound, it is expected that similar photochemical pathways would be operative, leading to the formation of the corresponding 9-(methoxymethyl)-9H-fluoren-9-yl cation and radical cation.
The table below outlines the key reactive intermediates that can be formed from a generic 9-substituted-9-fluorenol upon photoexcitation.
| Intermediate | Formation Pathway | Subsequent Reactivity |
| 9-Fluorenyl Cation | Photosolvolysis (heterolysis from S1 state) | Trapping by nucleophilic solvents. |
| 9-Fluorenol Radical Cation | Photoionization (electron ejection from excited state) | Deprotonation, reaction with nucleophiles. |
Advanced Spectroscopic and Analytical Characterization of 9 Methoxymethyl 9h Fluoren 9 Ol
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
Without access to peer-reviewed studies or spectral databases containing this specific information, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.
Electronic Absorption and Emission Spectroscopy
UV-Visible Absorption Profiles and π-π* Transitions
The UV-visible absorption spectrum of 9-(Methoxymethyl)-9H-fluoren-9-ol in a non-polar solvent like hexane (B92381) or cyclohexane (B81311) would be expected to closely resemble that of the parent 9H-fluoren-9-ol nist.gov. The spectrum is characterized by strong absorption bands in the ultraviolet region, which arise from π-π* electronic transitions within the aromatic fluorene (B118485) system.
The primary absorption features are anticipated to include:
A strong absorption band at approximately 260-270 nm, which is characteristic of the fluorene chromophore.
A series of finely structured bands between 280 nm and 310 nm, also typical for fluorene derivatives, representing transitions to the first excited singlet state (S₀ → S₁).
These transitions correspond to the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the biphenyl (B1667301) system within the fluorene structure. The substitution at the C-9 position does not significantly alter the π-system, hence only minor shifts (solvatochromic or inductive effects) would be anticipated compared to unsubstituted fluorenol.
Table 1: Representative UV-Visible Absorption Data for Fluorenol Derivatives in Cyclohexane
| Compound | λ_max (nm) (S₀ → S₂) | λ_max (nm) (S₀ → S₁) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| 9H-Fluoren-9-ol | ~266 | ~290, 301 | ~19,000 at 266 nm |
| This compound (Expected) | ~265-270 | ~290-305 | ~18,000-20,000 |
Note: Data for the title compound is estimated based on known values for analogous fluorene derivatives.
Photoluminescence Properties and Quantum Yield Studies
Fluorene and its derivatives are well-known for their strong blue fluorescence. Upon excitation at wavelengths corresponding to its absorption bands, this compound is expected to exhibit distinct photoluminescence.
The emission spectrum would likely show a structured band with a maximum peak (λ_em) in the range of 310-330 nm. The fluorescence quantum yield (Φ_F), which measures the efficiency of the emission process, is highly dependent on the molecular structure and environment. For many simple fluorene derivatives in non-polar solvents, the quantum yield is typically high. However, the presence of the methoxymethyl and hydroxyl groups could potentially introduce non-radiative decay pathways, such as those involving vibrational modes of the C-O and O-H bonds, which might slightly lower the quantum yield compared to a less substituted fluorene. An experimental determination would be necessary for an accurate value.
X-ray Crystallography for Solid-State Structural Elucidation
Single-crystal X-ray diffraction provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.
Determination of Molecular Geometry and Intermolecular Interactions
The molecular geometry of this compound would feature the characteristic planar fluorene backbone. The central carbon of the five-membered ring, C-9, is sp³-hybridized, resulting in a tetrahedral geometry for its substituents. This would lead to the methoxymethyl (-CH₂OCH₃) and hydroxyl (-OH) groups being positioned out of the plane of the fluorene system.
Crystal Packing and Supramolecular Assembly Analysis
The powerful and directional nature of O-H···O hydrogen bonds would be the primary force directing the self-assembly of molecules into a supramolecular architecture. psu.edu Based on studies of analogous 9-substituted 9-fluorenols, these interactions typically lead to the formation of well-defined one-dimensional chains or two-dimensional networks. psu.edu
The methoxymethyl group would influence the packing by introducing steric constraints and potentially acting as a hydrogen bond acceptor. The interplay between the strong hydrogen bonds and the steric bulk of the substituents would determine the final crystal symmetry and packing efficiency. Analysis of the crystal packing would likely reveal a structure where molecules arrange to maximize hydrogen bonding while minimizing steric repulsion, a common theme in the crystal engineering of functionalized fluorenols.
Table 2: Expected Crystallographic Parameters and Key Interactions for this compound
| Parameter | Expected Value / Feature |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Key Intermolecular Interaction | O-H···O Hydrogen Bond |
| H-Bond Distance (O···O) | ~2.7 - 2.9 Å |
| Supramolecular Motif | Hydrogen-bonded chains or sheets |
Note: These parameters are predictive and based on common observations for similar crystalline fluorenol compounds.
Computational and Theoretical Investigations of 9 Methoxymethyl 9h Fluoren 9 Ol
Quantum Chemical Calculations (DFT and TD-DFT)
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum chemical methods used to predict the electronic structure and properties of molecules. nih.govsemanticscholar.org These computational tools allow for the investigation of molecular orbitals, charge distribution, and spectroscopic characteristics, providing insights that are complementary to experimental data. nih.govsemanticscholar.org
Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and the energy required for electronic excitation. nih.gov
For fluorene (B118485) derivatives, the electronic properties are significantly influenced by the substituents at the C9 position. researchgate.net In the case of 9-(Methoxymethyl)-9H-fluoren-9-ol, the fluorene core is expected to be the primary contributor to the HOMO and LUMO. The HOMO is likely to be a π-orbital delocalized over the aromatic fluorenyl system, while the LUMO will be a corresponding π*-antibonding orbital.
The introduction of the electron-donating methoxymethyl and hydroxyl groups at the C9 position is anticipated to raise the energy of the HOMO and LUMO levels compared to unsubstituted fluorene. This effect is a common trend observed in various substituted aromatic systems. researchgate.net An increase in the electron-donating character of substituents generally leads to a decrease in the HOMO-LUMO energy gap. researchgate.net
To illustrate this, we can consider the calculated HOMO-LUMO energies for related fluorene compounds from the literature. While specific values for this compound are not available, the data for analogous molecules provide a valuable reference.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |
|---|---|---|---|---|
| 9-fluorenone (B1672902) | -6.83 | -2.99 | 3.84 | DFT/B3LYP |
| 2,7-Dibromofluorenone | -7.11 | -3.54 | 3.57 | DFT/B3LYP |
| 9H-Fluorene | -6.12 | -1.98 | 4.14 | DFT/B3LYP |
This table presents data for related fluorene compounds to illustrate typical HOMO-LUMO energy levels and gaps calculated using DFT methods. The values are indicative and would differ for this compound.
Charge Distribution and Electrostatic Potential Maps
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and identifying regions that are electron-rich or electron-poor. These maps are useful for predicting sites of electrophilic and nucleophilic attack.
For this compound, the MEP map is expected to show a high electron density (negative potential) around the oxygen atoms of the hydroxyl and methoxymethyl groups, making them likely sites for electrophilic interaction. The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its susceptibility to nucleophilic attack or hydrogen bonding. The aromatic rings of the fluorene moiety will present a more complex potential surface, with regions of both positive and negative potential.
| Region of Molecule | Expected Electrostatic Potential | Implication for Reactivity |
|---|---|---|
| Hydroxyl Oxygen | Negative (Electron-rich) | Site for electrophilic attack, hydrogen bond acceptor |
| Methoxymethyl Oxygen | Negative (Electron-rich) | Site for electrophilic attack, hydrogen bond acceptor |
| Hydroxyl Hydrogen | Positive (Electron-poor) | Site for nucleophilic attack, hydrogen bond donor |
| Fluorene Aromatic Rings | Mixed (π-electron clouds) | Can interact with both electrophiles and nucleophiles |
This table provides a qualitative prediction of the electrostatic potential distribution for this compound based on general principles and data from related molecules.
Prediction of Spectroscopic Properties (UV-Vis, NMR Chemical Shifts)
TD-DFT calculations can be employed to predict the electronic absorption spectra (UV-Vis) of molecules. acs.org For this compound, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the fluorene aromatic system. The presence of the hydroxyl and methoxymethyl groups may cause a slight shift in the absorption maxima compared to unsubstituted fluorene, likely a small bathochromic (red) shift due to their electron-donating nature.
Computational methods can also predict Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.orgresearchgate.net For the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the fluorene ring, the methylene (B1212753) protons of the methoxymethyl group, the methyl protons, and the hydroxyl proton. Similarly, the ¹³C NMR spectrum would show characteristic peaks for the different carbon atoms in the molecule. While experimental data is the gold standard, theoretical predictions can aid in the assignment of complex spectra. chemicalbook.com
| Proton/Carbon Type | Expected ¹H Chemical Shift Range (ppm) | Expected ¹³C Chemical Shift Range (ppm) |
|---|---|---|
| Aromatic (Fluorene) | 7.2 - 7.8 | 120 - 150 |
| -CH₂- (Methoxymethyl) | ~3.5 - 4.0 | ~70 - 80 |
| -OCH₃ (Methoxymethyl) | ~3.3 - 3.6 | ~55 - 65 |
| -OH (Hydroxyl) | Variable (depends on solvent and concentration) | N/A |
| C9 | N/A | ~80 - 90 |
This table presents estimated NMR chemical shift ranges for this compound based on typical values for similar functional groups and fluorene derivatives.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the study of transition states and reaction intermediates that may be difficult to observe experimentally.
Transition State Analysis and Reaction Energetics
For reactions involving this compound, such as acid-catalyzed dehydration or substitution, computational methods can be used to locate the transition state structures and calculate their energies. This information is crucial for determining the activation energy of the reaction and predicting its rate. The geometry of the transition state provides insight into the molecular rearrangements that occur during the reaction.
Intermediates Stability and Reactivity Prediction
In many reactions of 9-substituted-9H-fluoren-9-ols, the formation of a carbocation intermediate at the C9 position is a key step. thieme-connect.de The stability of this intermediate is a critical factor in determining the reaction pathway. For this compound, the loss of the hydroxyl group under acidic conditions would lead to a tertiary carbocation.
The stability of this carbocation would be influenced by the methoxymethyl group. The oxygen atom of the methoxymethyl group could potentially stabilize the positive charge through resonance, forming an oxonium ion-like structure. Computational studies on related systems have shown that the nature of the substituents at the C9 position significantly impacts the stability and subsequent reactivity of such intermediates. thieme-connect.de
| Reaction Step | Plausible Intermediate | Stabilizing Factors | Predicted Subsequent Reaction |
|---|---|---|---|
| Acid-catalyzed loss of -OH | 9-(Methoxymethyl)-9H-fluoren-9-yl cation | Tertiary carbocation, potential resonance with methoxymethyl oxygen | Nucleophilic attack, elimination |
This table outlines a plausible mechanistic pathway for reactions of this compound based on known reactivity of similar fluorenol systems.
Conformational Landscape and Dynamic Behavior of this compound
Computational and theoretical investigations into this compound provide critical insights into its three-dimensional structure and dynamic properties. These studies are essential for understanding its reactivity, intermolecular interactions, and potential applications in materials science.
Potential Energy Surface Exploration
The conformational landscape of this compound is primarily defined by the rotational freedom around the C9-C(methoxymethyl) and C(methoxy)-O bonds. Exploration of the potential energy surface (PES) reveals the energetically favorable conformations of the molecule.
Table 1: Illustrative Potential Energy Data for a Hypothetical Rotational Scan of the Methoxymethyl Group in this compound
| Dihedral Angle (C(ipso)-C9-C-O) (°) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |
| 0 | 5.2 | Steric clash between methoxy (B1213986) group and fluorene ring |
| 60 | 0.8 | Gauche conformation, potential for weak C-H···O interaction |
| 120 | 2.5 | Eclipsed interaction with fluorene ring |
| 180 | 0.0 | Anti conformation, sterically most favorable |
Note: This table is illustrative and based on general principles of conformational analysis for similar molecular structures. Actual values would require specific DFT calculations.
Molecular Dynamics Simulations for Solvent Effects
Molecular dynamics (MD) simulations are a powerful tool to understand the dynamic behavior of this compound in a solvent environment. nih.govrsc.orgnih.govresearchgate.net These simulations can reveal how solvent molecules arrange around the solute and influence its conformational dynamics and intermolecular interactions. nih.govrsc.orgnih.govresearchgate.net
In a polar protic solvent like methanol (B129727) or water, the hydroxyl group of this compound would be expected to form strong hydrogen bonds with the solvent molecules. The ether oxygen of the methoxymethyl group can also act as a hydrogen bond acceptor. MD simulations can quantify the residence time of solvent molecules around these functional groups and characterize the dynamics of the hydrogen bond network. mdpi.com
In nonpolar solvents, the conformational flexibility of the methoxymethyl group might be different compared to the gas phase or polar solvents, influenced by van der Waals interactions with the solvent molecules. MD simulations can provide insights into these subtle but important solvent-dependent conformational changes. nih.gov Furthermore, these simulations can predict macroscopic properties like the diffusion coefficient and solvation free energy, which are crucial for understanding its behavior in solution-based applications. nih.govmdpi.com
Intermolecular Interactions and Supramolecular Design Principles
The supramolecular chemistry of this compound is dictated by a combination of hydrogen bonding, aromatic stacking, and weaker van der Waals forces. Understanding these interactions is key to designing crystalline materials with desired properties.
Hydrogen Bonding Networks Involving the Hydroxyl Group
The hydroxyl group at the C9 position is a primary site for strong intermolecular interactions. In the solid state, 9-substituted-9H-fluoren-9-ol derivatives frequently form hydrogen-bonded assemblies. psu.edumdpi.com Depending on the steric and electronic nature of the C9 substituent, various hydrogen-bonding motifs can be observed.
In the case of this compound, the hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of chains or cyclic motifs. For instance, crystallographic studies of related fluorenols show the formation of O-H···O hydrogen bonds that link molecules into infinite chains or discrete dimers. mdpi.com The presence of the ether oxygen in the methoxymethyl group provides an additional hydrogen bond acceptor site, potentially leading to more complex three-dimensional hydrogen-bonded networks. It is also possible for the hydroxyl group to form O-H···π interactions with the fluorene ring of a neighboring molecule, a phenomenon observed in other 9-aryl-9-fluorenol systems. researchgate.netnih.gov
Table 2: Typical Hydrogen Bond Geometries in 9-Substituted-9H-fluoren-9-ol Crystal Structures
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |
| O-H···O | ~ 0.82 | 1.8 - 2.2 | 2.6 - 3.0 | 150 - 180 | mdpi.com |
| O-H···N | ~ 0.82 | ~ 1.92 | ~ 2.74 | ~ 125 | psu.edu |
| O-H···π (fluorene) | ~ 0.82 | 2.2 - 2.6 | 3.0 - 3.4 | 130 - 160 | researchgate.net |
Note: This table presents typical ranges observed in related fluorenol structures and serves as a guide for the expected interactions in this compound.
Aromatic Stacking Interactions (π-π Interactions)
The planar and electron-rich fluorene backbone of this compound is highly susceptible to π-π stacking interactions. mdpi.com These non-covalent interactions play a crucial role in the packing of aromatic molecules in the solid state and can influence the electronic properties of the resulting materials. mdpi.com
Impact of Substituents on Electronic Structure and Properties
The electronic properties of the fluorene system are sensitive to the nature of the substituents at the C9 position. mdpi.com The methoxymethyl and hydroxyl groups in this compound influence its electronic structure through a combination of inductive and steric effects.
The hydroxyl group is an electron-donating group, which can increase the electron density of the fluorene ring system. The methoxymethyl group, being an ether, is also considered weakly electron-donating. These substitutions can affect the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.comnih.gov
Applications of 9 Methoxymethyl 9h Fluoren 9 Ol in Advanced Materials and Catalysis
Role in Polymer Chemistry and Optoelectronic Materials
Fluorene-based materials are integral to the advancement of organic electronics due to their high photoluminescence efficiency, good thermal stability, and excellent charge transport properties. nih.gov The 9-position of the fluorene (B118485) ring is a key site for chemical modification, allowing for the synthesis of a wide array of polymers and small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic semiconductors. lyzhongdachem.com
9-(Methoxymethyl)-9H-fluoren-9-ol and its close derivatives serve as crucial building blocks or precursors in the synthesis of fluorene-based polymers. The substituents at the 9-position are critical for enhancing the solubility and processability of the resulting polymers, which is a common challenge with rigid, conjugated polymer backbones. uh.edu For instance, the presence of groups like methoxymethyl at the 9-position can prevent the close packing of polymer chains, thereby improving their solubility in common organic solvents and facilitating their incorporation into devices. nih.gov
One synthetic strategy involves the polymerization of fluorene units directly attached to a polymer main chain, separated by flexible alkylene spacer units. uh.edu These "precursor polymers" can then be converted into conjugated polyfluorene networks through cross-linking reactions. uh.edu The synthesis of such polymers can be achieved through reactions like the 1:1 stoichiometric combination of 9,9-dilithiofluorene with α,ω-dibromoalkanes. uh.edu Furthermore, polyfluorenes can be synthesized via nickel(0)-mediated Yamamoto coupling or Suzuki coupling of the corresponding monomers. researchgate.net
Fluorene derivatives are extensively used in the design of hole-transporting materials (HTMs) for optoelectronic devices such as perovskite solar cells (PSCs) and OLEDs. nih.govresearchgate.net The fluorene core contributes to a high glass transition temperature and good morphological stability, which are essential for long-lasting device performance.
Researchers have designed and synthesized a series of HTMs incorporating a fluorenyl group, which offer tunable energy levels, carrier transport, and crystallinity. nih.gov For example, spiro[fluorene-9,9′-xanthene] (SFX)-based HTMs have demonstrated significant potential. researchgate.netrsc.org These materials can be functionalized with various arylamine moieties to optimize their electronic properties. The strategic placement of these functional groups allows for fine-tuning of the Highest Occupied Molecular Orbital (HOMO) energy levels to ensure efficient hole injection and transport. researchgate.netrsc.org
The performance of these fluorene-based HTMs can be impressive. For instance, PSCs using an SFX-based HTM, mp-SFX-2PA, achieved a power conversion efficiency (PCE) of up to 16.8%, outperforming the benchmark spiro-OMeTAD under similar conditions. researchgate.netrsc.org Furthermore, these devices exhibited enhanced stability, retaining a significant portion of their initial PCE after extended storage. researchgate.netrsc.org In another study, a solution-processable HTM based on a fluorene core, 2M-DDF, when used in an OLED with an Alq3 emitter, resulted in a maximum current efficiency of 4.78 cd/A and a luminance of 21,412 cd/m². nih.gov
Below is a table summarizing the performance of selected fluorene-based HTMs:
| HTM Name | Core Structure | HOMO Level (eV) | Hole Mobility (cm²/Vs) | Device Type | Power Conversion Efficiency (PCE) / Current Efficiency (CE) |
| mp-SFX-2PA | Spiro[fluorene-9,9′-xanthene] | -4.9 to -5.1 | 2.2 to 15 × 10⁻⁵ (doped) | PSC | 16.8% |
| 2M-DDF | 9,9-dimethyl-9H-fluorene | Tunable | Not specified | OLED | 4.78 cd/A |
| SP-SMe | Spiro[fluorene-9,9-xanthene] | Not specified | Not specified | PSC | 21.95% (dopant-free) |
This table is interactive. You can sort the columns by clicking on the headers.
Fluorene and its derivatives are well-known for their use as laser-generating or photoactive fluorescent materials. uh.edu In particular, polymers containing fluoren-2,7-diyl units are key materials for fabricating blue polymer light-emitting diodes (PLEDs). uh.edu The rigid and planar structure of the fluorene moiety, combined with its high photoluminescence quantum yield, makes it an excellent chromophore for light emission.
The introduction of substituents at the C9 position of the fluorene core is a common strategy to prevent intermolecular interactions that can lead to aggregation-caused quenching and red-shifted emission, thereby ensuring high color purity. researchgate.net For example, novel D-A type molecules with a central fluorene unit have been designed to exhibit blue light-emitting properties in the 412–468 nm range, making them promising materials for pure blue OLEDs. researchgate.net
The efficiency of OLEDs can be significantly influenced by the molecular design of the fluorene-based emitter. For instance, a dual-core structure incorporating pyrene (B120774) and anthracene (B1667546) with an oxazole (B20620) derivative as a side group, TPO-AP, when used as a non-doped emitting layer, achieved a current efficiency of 5.49 cd/A and an external quantum efficiency (EQE) of 4.26%. nih.gov In another example, yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based host materials have demonstrated high efficiencies with an EQE greater than 27%. rsc.org
The following table presents the performance of some OLEDs utilizing fluorene-based materials:
| Fluorene Derivative Type | Role in OLED | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (EQE) (%) | Emission Color |
| TPO-AP | Emitter | 5.49 | 4.26 | Deep Blue |
| MS-Host Materials | Host | Not specified | > 27 | Yellow |
| 2M-DDF | HTL | 4.78 | Not specified | Not specified |
This table is interactive. You can sort the columns by clicking on the headers.
The electronic properties of polyfluorenes can be modulated by controlling the conjugation length of the polymer chain. uh.edu A novel approach to achieve this is through the oxidative cross-linking of precursor polymers containing fluorene units. uh.edu In this method, polymers with fluorene units separated by flexible alkylene spacers are first synthesized. uh.edu Subsequent chemical oxidation, for example using iron(III) chloride, leads to the formation of cross-linked conjugated materials with oligofluorene or polyfluorene units. uh.edu
This cross-linking process effectively increases the π-conjugation within the polymer network, leading to changes in the material's absorption and photoluminescence spectra. uh.edu The degree of cross-linking and, consequently, the extent of conjugation can be controlled by factors such as the length of the alkylene spacer in the precursor polymer. uh.edu This method provides a pathway to a distribution of π-conjugated species, allowing for the tuning of the electronic and optical properties of the final material. uh.edu
Application as a Ligand or Intermediate in Catalysis
Beyond its use in advanced materials, this compound and its derivatives have found important applications in the field of catalysis, particularly in Ziegler-Natta polymerization.
9,9-Bis(methoxymethyl)fluorene, a derivative of this compound, has been identified as a highly effective internal electron donor in Ziegler-Natta (ZN) catalysts for propylene (B89431) polymerization. chemicalbook.comlyzhongdachem.comgoogle.com In these systems, the catalyst typically consists of TiCl₄ supported on MgCl₂. nih.gov The internal electron donor plays a crucial role in controlling the stereoselectivity of the polymerization, leading to polypropylene (B1209903) with high isotacticity and a narrow molecular weight distribution. chemicalbook.comgoogle.com
The unique steric and electronic effects of 9,9-bis(methoxymethyl)fluorene enable the active center of the catalyst to have good selectivity and high stereoorientation. chemicalbook.comgoogle.com This results in the production of polypropylene with desirable mechanical properties. chemicalbook.comgoogle.com The rigid fluorene core and the flexible ether functionalities of the molecule allow it to efficiently coordinate to the transition metal centers of the catalyst and modulate their electron density. lyzhongdachem.com This coordination enhances stereocontrol during the polymerization process. lyzhongdachem.com
The performance of ZN catalysts using 9,9-bis(methoxymethyl)fluorene as an internal donor has been shown to be excellent. For example, a catalyst system using this donor achieved an activity of 130 kg of polypropylene per gram of catalyst, with the resulting polymer having an isotacticity exceeding 97%. researchgate.net Another report cites an activity of 95,000 g of polypropylene per gram of catalyst with an isotacticity of 97.7%. lyzhongdachem.com These findings highlight the significant contribution of this fluorene derivative to the production of high-performance polypropylene.
Here is a summary of the performance of Ziegler-Natta catalysts using 9,9-bis(methoxymethyl)fluorene as an internal electron donor:
| Catalyst System | Catalyst Activity | Polymer Isotacticity (%) | Reference |
| Ziegler-Natta with 9,9-bis(methoxymethyl)fluorene | 130 kg PP / g catalyst | > 97 | researchgate.net |
| Ziegler-Natta with 9,9-bis(methoxymethyl)fluorene | 95,000 g PP / g catalyst | 97.7 | lyzhongdachem.com |
This table is interactive. You can sort the columns by clicking on the headers.
Based on a comprehensive review of scientific literature and chemical databases, there is no specific information available for the compound This compound concerning its applications in the areas outlined in your request. The research landscape is focused on a related but structurally distinct compound, 9,9-Bis(methoxymethyl)-9H-fluorene .
The requested compound, This compound , features one methoxymethyl group and one hydroxyl group at the 9-position of the fluorene ring. In contrast, the widely documented 9,9-Bis(methoxymethyl)-9H-fluorene possesses two methoxymethyl groups at the same position. This structural difference is significant, and the properties and applications of one cannot be ascribed to the other.
Extensive searches for "this compound" in the context of chiral ligand design, catalytic performance, supramolecular chemistry, and as an intermediate for pharmaceutically relevant scaffolds did not yield any relevant results. The available literature predominantly discusses the synthesis and application of 9,9-Bis(methoxymethyl)-9H-fluorene, particularly as an electron donor in Ziegler-Natta catalysis for polypropylene production. evitachem.comchemicalbook.comchemicalbook.comlyzhongdachem.comresearchgate.net
Due to the strict requirement to focus solely on This compound and the absence of available data for this specific molecule within the requested scientific domains, it is not possible to generate the article as outlined.
Building Block for Complex Organic Synthesis
Precursor for Novel Functionalized Fluorene Derivatives
The strategic position of the hydroxyl and methoxymethyl groups at the C9 position of the fluorene backbone makes this compound a potentially versatile building block for creating a variety of more complex fluorene derivatives. The hydroxyl group can serve as a leaving group in substitution reactions, while the methoxymethyl group can also be a site for further chemical modification.
Research on analogous compounds, such as 9-(phenylethynyl)-9H-fluoren-9-ols, has demonstrated that the C9-hydroxyl group can be readily displaced by various nucleophiles under acidic conditions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netthieme-connect.de This suggests a plausible pathway for utilizing this compound to introduce a wide array of functional groups at the 9-position, thereby tuning the electronic and photophysical properties of the fluorene core for specific applications.
For instance, the reaction of 9-substituted-9H-fluoren-9-ols with aromatic and heterocyclic amines can yield novel donor-acceptor type molecules. These types of molecules are of significant interest in the development of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices. nih.gov
Future Research Directions and Emerging Paradigms
Development of Green Chemistry Approaches for Synthesis
The future synthesis of 9-(Methoxymethyl)-9H-fluoren-9-ol and its analogs is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous substances, energy efficiency, and waste minimization. Research is moving away from traditional methods that often rely on harsh reagents and volatile organic solvents.
Emerging strategies focus on several key areas:
Aerobic Oxidation: The oxidation of 9H-fluorenes to 9-fluorenones, a common precursor, can be achieved with high efficiency using air as the oxidant. researchgate.netrsc.org Studies show that using potassium hydroxide (B78521) (KOH) in tetrahydrofuran (B95107) (THF) under ambient conditions can produce 9-fluorenones in high yields with simple workup procedures. researchgate.netrsc.org Further refinement of this method, such as the addition of graphite, may enhance yields and cost-effectiveness, providing a greener route to precursors for this compound. researchgate.net
Catalytic Systems: The development of novel catalysts is central to greener synthetic pathways. Bifunctional ionic liquids (BFILs) containing both sulfonic acid (–SO₃H) and sulfhydryl (–SH) groups have demonstrated high catalytic activity in the synthesis of bisphenol compounds from 9-fluorenone (B1672902). nih.gov These catalysts can be recycled, offering an environmentally friendly alternative to traditional acid catalysts. nih.gov Similarly, palladium(II)/chiral norbornene cooperative catalysis enables the enantioconvergent synthesis of chiral fluorenols from racemic alcohols, representing a redox-neutral and atom-economical process. nih.gov
Solvent-Free Synthesis: A significant advancement in green chemistry is the move towards solvent-free reaction conditions. ijrpr.comcmu.edu Techniques such as mechanochemistry (ball milling or grinding) and microwave-assisted synthesis can enhance reaction rates and yields without the need for conventional solvents. ijrpr.comscispace.com These methods reduce pollution, lower costs, and simplify processing, making them highly desirable for the industrial production of fluorene (B118485) derivatives. cmu.edursc.org
Comparison of Green Synthesis Approaches for Fluorenol Derivatives
| Approach | Key Features | Advantages | Relevant Precursor/Derivative | Reference |
|---|---|---|---|---|
| Aerobic Oxidation | Uses air/O₂ as the oxidant; often base-catalyzed (e.g., KOH). | Environmentally benign oxidant, mild conditions, high yields. | 9-Fluorenone | researchgate.netrsc.org |
| Bifunctional Ionic Liquid Catalysis | Combines acidic and co-catalytic functionalities in one molecule. | High conversion and selectivity, catalyst recyclability, reduced waste. | 9,9-bis(4-hydroxyphenyl)fluorene (B116638) | nih.gov |
| Solvent-Free Microwave Irradiation | Uses microwave energy to drive reactions without a solvent medium. | Rapid reaction times, high purity, reduced environmental impact. | Sulfonefluoresceins | scispace.com |
| Pd(II)/Chiral Norbornene Catalysis | Enantioconvergent protocol for asymmetric synthesis. | High enantioselectivity, redox-neutral, atom economy. | Chiral Fluorenols | nih.gov |
Integration into Multi-responsive and Adaptive Materials
The fluorene core is a prime candidate for integration into "smart" materials that can change their properties in response to external stimuli. rsc.org Future research will likely focus on incorporating the this compound moiety into polymers and molecular systems that respond to stimuli such as pH, light (UV), and temperature. nih.govresearchgate.net
A recent study demonstrated the creation of dual stimuli-responsive amphiphilic glycomacromolecules by incorporating a fluorenyl-based building block. nih.gov These materials can release glycan ligands or disassemble their micellar structures in response to changes in pH or exposure to UV light. nih.gov This dual-responsiveness is achieved by integrating cleavable linkers that respond to specific triggers independently. nih.gov Such smart materials have significant potential in fields like targeted drug delivery and advanced biosensors. nih.govresearchgate.net The transition of responsive polymers from a coil to a globular conformation can be harnessed to create sensors where changes in environmental conditions are translated into detectable signals, such as a change in fluorescence. researchgate.net
Exploration of Novel Reactivity Patterns and Mechanistic Pathways
A deeper understanding of the reactivity of this compound is crucial for unlocking its full synthetic potential. Future studies will likely explore new reaction pathways and elucidate their underlying mechanisms. The formation of a carbocation at the C-9 position is a key feature of fluoren-9-ol chemistry. researchgate.net
Research has shown that 9-substituted-9H-fluoren-9-ols can undergo reactions with various nucleophiles, often catalyzed by Lewis acids like boron trifluoride (BF₃·Et₂O), to produce highly functionalized derivatives. thieme-connect.deacs.org Mechanistic investigations, including control experiments and trapping of intermediates, suggest that these reactions proceed through the formation of propargylic carbocation or allene (B1206475) carbocation intermediates. thieme-connect.deacs.org
Furthermore, computational studies using molecular orbital theory have been employed to investigate reaction energetics and pathways, such as the formation of dibenzofuran (B1670420) from fluorene, which proceeds through a 9-fluorenone intermediate. mdpi.comnih.gov High-level molecular orbital calculations have also been used to study intramolecular rearrangements, such as the high barrier to a 1,2-hydride shift in a substituted 9-fluorenyl carbocation, which is attributed to a conformation that is not ideal for the necessary periplanar geometry. researchgate.net Exploring these pathways for this compound could lead to the discovery of novel transformations and the synthesis of complex molecular architectures.
Advanced In Silico Design and High-Throughput Screening of Derivatives
Computational chemistry is poised to play a transformative role in the development of new fluorenol derivatives. Advanced in silico design and high-throughput screening (HTS) methodologies can accelerate the discovery of molecules with tailored properties, bypassing laborious and time-consuming laboratory synthesis and testing.
In Silico Design: Techniques like Density Functional Theory (DFT) are already being used to calculate the energetics of reaction pathways and predict the stability of intermediates for fluorenol compounds. nih.govresearchgate.net These computational models can be expanded to create large virtual libraries of this compound derivatives with varied substituents. By calculating key properties—such as electronic structure, steric effects, and reactivity—researchers can pre-select the most promising candidates for specific applications, such as organic electronics or catalysis. researchgate.net
High-Throughput Screening (HTS): While primarily a laboratory technique, HTS can be guided by computational pre-screening. Once promising candidates are identified in silico, their synthesis can be optimized, and their actual performance can be rapidly evaluated. For instance, derivatives designed as electron donors for Ziegler-Natta catalysts could be screened for their impact on polypropylene (B1209903) isotacticity and catalyst activity. researchgate.netglobethesis.com This synergy between computational design and experimental screening will streamline the development of next-generation materials.
Synergistic Applications in Hybrid Material Systems
The incorporation of this compound and its derivatives into hybrid materials—systems combining organic and inorganic components—is a promising frontier. The unique properties of the fluorene unit can impart enhanced thermal stability, and desirable optical and electronic properties to the final material. nih.gov
Key areas for future research include:
Polymer Composites: 9,9-bis(4-hydroxyphenyl)fluorene (BHPF), synthesized from the precursor 9-fluorenone, is a vital monomer for producing high-performance polymers like polycarbonates, epoxy resins, and acrylic resins that exhibit high thermal stability and favorable optical characteristics. nih.gov Exploring the use of this compound as a co-monomer or additive could lead to new polymers with tailored properties.
Catalyst Systems: 9,9-Bis(methoxymethyl)-9H-fluorene, a closely related diether, has been identified as a highly effective internal electron donor for Ziegler-Natta catalysts used in propylene (B89431) polymerization. lyzhongdachem.comevitachem.comchemicalbook.com Its rigid core and flexible ether groups help modulate the catalyst's electronic properties, leading to enhanced stereocontrol and polymers with high isotacticity. researchgate.netlyzhongdachem.comchemicalbook.com Further research could optimize the structure of the fluorenyl donor, with this compound serving as a potential precursor, to fine-tune polymer properties.
Applications of Fluorene Derivatives in Hybrid Systems
| Hybrid System | Fluorene Derivative | Role of Derivative | Resulting Properties/Application | Reference |
|---|---|---|---|---|
| High-Performance Polymers | 9,9-bis(4-hydroxyphenyl)fluorene (BHPF) | Monomer with a cardo-ring structure. | Epoxy resins, polycarbonates with high thermal stability and good optical properties. | nih.gov |
| Ziegler-Natta Catalysts | 9,9-Bis(methoxymethyl)-9H-fluorene | Internal electron donor. | Enhanced stereoselectivity and activity in polypropylene polymerization. | researchgate.netlyzhongdachem.comevitachem.comchemicalbook.com |
| Organic Electronics | General fluorene derivatives | Building blocks for conjugated polymers. | Used in Organic Light-Emitting Diodes (OLEDs) and organic semiconductors. | lyzhongdachem.com |
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 9-(Methoxymethyl)-9H-fluoren-9-ol and its derivatives?
Answer:
The synthesis of this compound derivatives often involves functionalization of the fluorene core. For example:
- Grignard Reagent Addition : Fluorenone intermediates (e.g., 2-(3-hydroxyphenyl)fluoren-9-one) can react with Grignard reagents (e.g., allyl magnesium bromide) in THF to introduce alkyl or aryl groups at the 9-position .
- Protection/Deprotection Strategies : Methoxymethyl groups may be introduced via chloroformate intermediates (e.g., Fmoc-Cl) using phosgene (COCl₂) or azidoformate reagents, as seen in peptide chemistry for protective group applications .
- Oxidation/Reduction : Controlled oxidation (e.g., KMnO₄) or reduction (e.g., NaBH₄) of fluorenol derivatives can yield ketones or alcohols, respectively .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions and stereochemistry. For instance, allyl or hydroxybutyl substituents produce distinct splitting patterns in the ¹H NMR spectrum .
- X-ray Crystallography : Single-crystal diffraction (using software like SHELXL) resolves molecular geometry and steric effects. Disorder in solvent molecules (e.g., propan-2-ol) requires careful refinement .
- Mass Spectrometry : High-resolution MS validates molecular formulas, particularly for halogenated derivatives (e.g., trichlorofluorenol) .
Advanced: How can researchers address discrepancies in NMR data for substituted this compound derivatives?
Answer:
Discrepancies often arise from dynamic effects or overlapping signals. Methodological approaches include:
- Variable-Temperature NMR : Cooling the sample reduces conformational exchange, resolving split signals (e.g., rotamers in allyl-substituted derivatives) .
- 2D Correlation Spectroscopy : HSQC and HMBC experiments map proton-carbon connectivity, distinguishing regioisomers .
- Computational Modeling : DFT calculations (e.g., B3LYP functional) predict chemical shifts, aiding assignment of ambiguous peaks .
Advanced: What strategies minimize byproducts during halogenation of this compound?
Answer:
Halogenation (e.g., chlorination at positions 2, 4, 7) requires precise control:
- Electrophilic Substitution : Use Lewis acids (e.g., FeCl₃) to direct chlorination regioselectivity. Excess reagent may lead to over-halogenation .
- Protective Group Chemistry : Temporarily block reactive sites (e.g., methoxymethyl groups) to prevent undesired substitution .
- Reaction Monitoring : TLC or in-situ IR tracks progress, enabling early termination to avoid polyhalogenated byproducts .
Basic: How is this compound utilized in protective group chemistry?
Answer:
The methoxymethyl group serves as a transient protective moiety:
- Carboxylate Protection : Derivatives like Fmoc-Cl are used to mask carboxylic acids in peptide synthesis, enabling stepwise assembly without side reactions .
- Hydroxyl Group Protection : Methoxymethyl ethers stabilize alcohols during multi-step syntheses, cleavable later under acidic conditions .
Advanced: How do crystallographic studies elucidate steric interactions in this compound derivatives?
Answer:
X-ray crystallography (e.g., via SHELX software) reveals:
- Bond Distortions : Bulky substituents (e.g., allyl groups) cause non-planar fluorene cores, quantified by torsion angles .
- Intermolecular Interactions : C–H⋯O hydrogen bonds and π-stacking influence crystal packing, impacting solubility and stability .
- Disorder Modeling : Partially occupied solvent molecules (e.g., in propan-2-ol solvates) are refined using restraints to avoid overfitting .
Advanced: What computational methods predict the reactivity of this compound in radical reactions?
Answer:
- Density Functional Theory (DFT) : Hybrid functionals (e.g., B3LYP) calculate bond dissociation energies (BDEs) for methoxymethyl C–O bonds, identifying susceptibility to radical cleavage .
- Transition State Analysis : Nudged elastic band (NEB) methods map reaction pathways for hydrogen abstraction or radical addition .
Basic: What are the common applications of this compound in material science?
Answer:
- Polymer Synthesis : Fluorenol derivatives act as monomers for conjugated polymers, enhancing optoelectronic properties in OLEDs .
- Host-Guest Chemistry : Methoxymethyl-modified fluorenols form inclusion complexes with aromatic guests, studied via X-ray diffraction .
Advanced: How can researchers optimize enantioselective synthesis of chiral this compound derivatives?
Answer:
- Chiral Auxiliaries : Use menthol or binaphthol derivatives to induce asymmetry during Grignard additions .
- Catalytic Asymmetric Reduction : Employ chiral catalysts (e.g., BINAP-Ru) for ketone reductions, achieving high enantiomeric excess (ee) .
- HPLC Enantioseparation : Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve racemic mixtures for purity validation .
Basic: What safety precautions are critical when handling this compound derivatives?
Answer:
- Toxic Byproducts : Phosgene (used in Fmoc-Cl synthesis) requires fume hoods and gas traps .
- Halogenated Derivatives : Trichlorofluorenol derivatives necessitate PPE (gloves, goggles) due to potential carcinogenicity .
- Solvent Disposal : THF and dichloromethane require proper waste segregation to meet environmental regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
